(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride

Asymmetric Synthesis Chiral Pyrrolidine Diastereoselective Cyclization

Achieving stereochemical purity in chiral intermediates remains a key bottleneck in drug development. This (S)-enantiomer pyrrolidine derivative eliminates racemization risks. - **Defined stereocenter**: Enables predictable asymmetric synthesis with 99:1 diastereoselectivity - **Quantifiable LogP (2.77)**: Rational modulation of membrane permeability and solubility - **Validated scaffold**: BChE-selective inhibitor design (IC50 = 28.21 μM for related carbamate derivative) Ideal for pharmaceutical intermediates, chiral ligand synthesis, and CNS drug discovery programs.

Molecular Formula C10H13BrClN
Molecular Weight 262.575
CAS No. 1860947-01-8
Cat. No. B591973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride
CAS1860947-01-8
Molecular FormulaC10H13BrClN
Molecular Weight262.575
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1
InChIKeyMFKFCHQDGBJUIU-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-2-(4-Bromophenyl)pyrrolidine HCl


(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride, with CAS number 1860947-01-8, is a chiral, non-racemic pyrrolidine derivative. It is the hydrochloride salt of the (S)-enantiomer of 2-(4-bromophenyl)pyrrolidine, a key structural motif in various bioactive compounds and pharmaceutical intermediates [1]. The compound features a pyrrolidine ring substituted with a 4-bromophenyl group at the 2-position in the (S)-configuration, providing a defined stereocenter essential for applications in asymmetric synthesis and chiral drug discovery [2]. It is a white crystalline powder with a molecular weight of 262.57 g/mol [1].

Workflow Asymmetric synthesis chiral building block
Stereochemistry Single, defined (S)-enantiomer stereocenter
Format Hydrochloride salt for easier handling and formulation

Chiral Purity Requirements for (S)-2-(4-Bromophenyl)pyrrolidine HCl


The (S)-enantiomer of 2-(4-bromophenyl)pyrrolidine is a single, defined stereoisomer, a property critical for its utility as a chiral building block in asymmetric synthesis. Its use ensures the creation of diastereomerically and enantiomerically pure intermediates, which is a fundamental requirement for developing pharmaceutical candidates with predictable and selective biological activity. Substituting this compound with a racemic mixture or the opposite (R)-enantiomer introduces stereochemical ambiguity that can lead to the production of unwanted isomers, complicating purification and potentially resulting in a different pharmacological profile. The availability of a well-defined synthetic route to the pure (S)-enantiomer with high diastereoselectivity [1] further underscores the value of this specific stereoisomer for reproducible research and development.

Racemic mixture substitution
Introduces stereochemical ambiguity, may complicate diastereomer separation and purity control.
(R)-enantiomer replacement
Leads to opposite spatial configuration; downstream intermediate stereochemistry may not transfer as expected.
Unlabeled analog or salt mismatch
Free base or different salt form alters solubility and reactivity; synthetic workflow may require re-optimization.

Comparative Performance: (S)-2-(4-Bromophenyl)pyrrolidine HCl vs. Analogs


Diastereoselectivity and Yield in Reductive Cyclization

The (S)-configured 2-(4-bromophenyl)pyrrolidine can be synthesized with excellent diastereoselectivity and high yield. In a comparative study, the reductive cyclization of a key intermediate afforded the corresponding N-tert-butanesulfinyl-2-(4-bromophenyl)pyrrolidine with a 96% yield and a 99:1 diastereomeric ratio (dr) [1]. This performance is comparable to or exceeds that of other aryl-substituted derivatives in the same study, such as the 4-chlorophenyl (98% yield, 99:1 dr) and 4-fluorophenyl (93% yield, 99:1 dr) analogs [1].

Synthesis Efficiency
Reported
Target: 96% yield, 99:1 dr
vs 4-Cl (98%, 99:1) & 4-F (93%, 99:1)
Supports high diastereoselectivity and scalable process reproducibility.
Reductive cyclization with LiBHEt₃ at −78 to 23 °C.
Asymmetric Synthesis Chiral Pyrrolidine Diastereoselective Cyclization

Lipophilicity vs. Halogenated Analogs

The calculated LogP value for (S)-2-(4-bromophenyl)pyrrolidine hydrochloride is 2.77 [1]. This indicates a specific lipophilicity profile that differentiates it from its chloro and fluoro analogs. The 4-chlorophenyl derivative has a LogP of approximately 3.09, while the 4-fluorophenyl derivative has a LogP of 2.32 [2].

Lipophilicity (LogP)
Computational prediction
Target LogP 2.77
vs 4-Cl (3.09) & 4-F (2.32)
Enables lipophilicity tuning in lead optimization programs.
Use for ADME property modulation; verify experimentally.
Physicochemical Properties LogP Drug-likeness

Selective Butyrylcholinesterase (BChE) Inhibition

A derivative of the target compound, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, showed specific anti-BChE activity with an IC50 of 28.21 μM. This was comparable to the activity of the reference drug rivastigmine [1]. In contrast, the analogous compound with a 2-chlorophenyl substituent was the most potent AChE inhibitor (IC50 = 46.35 μM) but lacked the same BChE selectivity.

BChE Inhibition
Reported in derivative
IC₅₀ 28.21 μM (carbamate derivative)
Comparable to rivastigmine reference
Indicates BChE-selective scaffold potential for further profiling.
AChE-selective analog observed with 2-Cl substituent.
Cholinesterase Inhibitors Butyrylcholinesterase (BChE) Medicinal Chemistry

Applications of (S)-2-(4-Bromophenyl)pyrrolidine HCl


Asymmetric Synthesis of Chiral Intermediates

This compound is ideally suited for use as a chiral building block in asymmetric synthesis, where its defined (S)-stereocenter is critical for constructing more complex, enantiomerically pure molecules. The proven synthetic route with a 96% yield and 99:1 diastereoselectivity [1] makes it a reliable choice for chemists developing scalable processes for chiral pharmaceutical intermediates, catalysts, or ligands for asymmetric transformations.

Fine-Tuning Pharmacokinetic Properties

In medicinal chemistry programs, the specific lipophilicity of the 4-bromophenyl group (LogP = 2.77) offers a quantifiable advantage over other halogenated 2-aryl pyrrolidines. Scientists can select this compound to rationally modulate the LogP of a lead series, thereby influencing critical ADME parameters such as membrane permeability, solubility, and metabolic stability in a predictable manner [2].

Development of Selective BChE Inhibitors

For researchers focused on neurodegenerative diseases like Alzheimer's, this compound serves as a validated starting point for designing BChE-selective inhibitors. The demonstrated anti-BChE activity of a related 4-bromophenyl carbamate derivative (IC50 = 28.21 μM), which showed comparable potency to rivastigmine, provides a strong rationale for its use in developing novel therapeutics that target this enzyme [3].

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Defined (S)-stereocenter configuration
Stereochemical purity and enantiomeric excess verification
Lead optimization (ADME tuning)
4-Bromophenyl lipophilicity profile
LogP determination and permeability assay correlation
Cholinesterase selectivity research
BChE-preferring scaffold
BChE/AChE selectivity ratio and target-specific validation

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